3-(Bromomethyl)cyclobutan-1-ol

Organic Synthesis Medicinal Chemistry Process Development

3‑(Bromomethyl)cyclobutan‑1‑ol (CAS 2169140‑89‑8) is a disubstituted cyclobutane derivative that incorporates a primary alkyl bromide and a secondary alcohol on the same strained four‑membered ring. The molecule is typically supplied as a single stereoisomer—either the racemic trans‑(1r,3r) or cis‑(1s,3s) form—with a commercial purity specification of 95–97%.

Molecular Formula C5H9BrO
Molecular Weight 165.03
CAS No. 2169140-89-8
Cat. No. B3007023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)cyclobutan-1-ol
CAS2169140-89-8
Molecular FormulaC5H9BrO
Molecular Weight165.03
Structural Identifiers
SMILESC1C(CC1O)CBr
InChIInChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2
InChIKeyRDEYAXQOAZNNDA-URHBZAFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)cyclobutan-1-ol (CAS 2169140-89-8): Procurement‑Grade Overview of a Specialized Cyclobutane Building Block


3‑(Bromomethyl)cyclobutan‑1‑ol (CAS 2169140‑89‑8) is a disubstituted cyclobutane derivative that incorporates a primary alkyl bromide and a secondary alcohol on the same strained four‑membered ring [1]. The molecule is typically supplied as a single stereoisomer—either the racemic trans‑(1r,3r) or cis‑(1s,3s) form—with a commercial purity specification of 95–97% . Its core utility stems from the orthogonal reactivity of the bromomethyl handle (SN2/alkylation) and the hydroxyl group (esterification, oxidation, sulfonation), which enables sequential diversification without the protecting‑group manipulations required for many alternative scaffolds. The cyclobutane ring itself possesses approximately 26.3 kcal/mol of ring strain, a feature that can be exploited in ring‑opening or ring‑expansion cascades to access γ‑substituted ketones and other strained‑ring‑derived pharmacophores .

3-(Bromomethyl)cyclobutan-1-ol Substitution Risk: Why In‑Class Analogs Are Not Drop‑In Replacements


Attempting to replace 3‑(bromomethyl)cyclobutan‑1‑ol with a generic “cyclobutanol” or “bromomethylcyclobutane” introduces non‑trivial technical risk because substitution pattern and stereochemistry profoundly alter both reactivity and downstream impurity profiles. Positional isomers such as 1‑(bromomethyl)cyclobutan‑1‑ol place the bromomethyl group on the carbinol carbon, creating a tertiary alkyl bromide with different SN2 kinetics and increased tendency toward elimination, while isomers lacking the hydroxyl group (e.g., (bromomethyl)cyclobutane) foreclose orthogonal functionalization entirely. Moreover, the availability of the title compound as a defined stereoisomer (trans or cis) eliminates the diastereomeric complexity that plagues many cyclobutane‑derived building blocks, a factor that directly impacts crystallinity, chromatographic behavior, and final API impurity control . Even minor variations in ring substitution can alter the strain‑release driving force in downstream ring‑opening steps, making empirical reaction optimization non‑transferable across nominally similar compounds .

Quantitative Evidence Guide for 3-(Bromomethyl)cyclobutan-1-ol: Comparator‑Based Differentiation Data


Purity and Stereochemical Integrity vs. Undefined Cyclobutane Mixtures

Commercial 3‑(bromomethyl)cyclobutan‑1‑ol is supplied as a single stereoisomer (trans‑ or cis‑) with a documented purity specification of 95–97% by HPLC or GC . In contrast, many in‑class cyclobutane building blocks, including 1‑bromo‑3‑(bromomethyl)cyclobutane, are explicitly sold as “mixtures of diastereomers” without defined stereochemical purity . This distinction is critical for process development: using a diastereomeric mixture introduces variable impurities that can complicate crystallization, skew reaction yields, and generate irreproducible biological data in SAR studies.

Organic Synthesis Medicinal Chemistry Process Development

Functional Group Orthogonality vs. Monofunctional Cyclobutane Analogs

3‑(Bromomethyl)cyclobutan‑1‑ol possesses two orthogonal reactive sites: a primary alkyl bromide (SN2 electrophile) and a secondary alcohol (nucleophile or leaving group precursor). This enables sequential chemoselective transformations—e.g., alkylation followed by esterification or sulfonylation—without intermediate protecting group steps. In contrast, monofunctional analogs such as (bromomethyl)cyclobutane lack the hydroxyl handle entirely, while 1‑(bromomethyl)cyclobutan‑1‑ol places both reactive centers on the same carbon, forcing the alcohol to be tertiary and significantly less nucleophilic (steric hindrance) [1].

Diversity‑Oriented Synthesis Medicinal Chemistry Agrochemical Intermediates

Ring Strain Availability vs. Unstrained Alkyl Halides

The cyclobutane ring in 3‑(bromomethyl)cyclobutan‑1‑ol retains the characteristic ~26.3 kcal/mol ring strain typical of cyclobutanes, making it a competent substrate for radical‑mediated ring‑opening reactions that yield γ‑substituted ketones or other acyclic frameworks . This strain‑driven reactivity is absent in linear alkyl halides (e.g., 1‑bromobutane) or larger‑ring analogs (cyclopentylmethyl bromide), which require harsher conditions or specialized catalysts to achieve similar skeletal rearrangements. While no direct kinetic comparison for this specific compound is publicly available, the class‑level precedent for cyclobutanols in ring‑opening functionalization is well‑established .

Radical Chemistry Ring‑Opening Functionalization Skeletal Editing

Trans‑Stereoisomer Availability vs. Cis‑Only or Undefined Cyclobutane Derivatives

The trans‑(1r,3r) stereoisomer of 3‑(bromomethyl)cyclobutan‑1‑ol (CAS 2169140‑89‑8) is commercially available as a discrete product with defined stereochemistry . This stands in contrast to many 1,3‑disubstituted cyclobutane derivatives, which are often sold as cis/trans mixtures or as “mixture of diastereomers” without resolution. The availability of a single, defined trans stereoisomer is particularly valuable for medicinal chemists seeking to install a rigid 1,3‑relationship with predictable vector geometry, a structural motif that has proven effective in cyclobutane‑based NK1 receptor antagonists and kinase inhibitors [1].

Stereoselective Synthesis Chiral Pool Building Blocks Drug Discovery

High‑Value Application Scenarios for 3-(Bromomethyl)cyclobutan-1-ol Based on Quantitative Differentiation


Medicinal Chemistry: Stereodefined Cyclobutane Scaffolds for NK1 Antagonist and Kinase Inhibitor Programs

The trans‑(1r,3r) stereoisomer (CAS 2169140‑89‑8) provides a rigid 1,3‑disubstituted cyclobutane core that mimics the vector geometry found in several potent, orally active NK1 receptor antagonists . The orthogonal bromomethyl and hydroxyl handles allow sequential introduction of aryl/heteroaryl moieties and amide/ether linkers, respectively. The defined trans geometry eliminates the confounding SAR interpretation that arises when using cis/trans mixtures, while the 97% purity specification reduces the risk of impurity‑driven false positives in primary screening.

Process Chemistry: Single‑Isomer Intermediate for cGMP API Manufacturing

In a regulated manufacturing environment, the availability of 3‑(bromomethyl)cyclobutan‑1‑ol as a single, well‑characterized stereoisomer with a minimum purity of 97% satisfies the starting material definition requirements for ICH Q11. The defined stereochemistry eliminates the need for downstream diastereomer separation or chiral chromatography, reducing both process mass intensity and development timeline. The orthogonal functionality also enables convergent synthetic strategies that minimize the number of isolated intermediates.

Academic/Industrial Synthetic Methodology: Radical Ring‑Opening to γ‑Substituted Ketones

The ~26.3 kcal/mol ring strain of the cyclobutane core makes 3‑(bromomethyl)cyclobutan‑1‑ol a suitable substrate for radical‑mediated ring‑opening functionalization, a reaction manifold that delivers γ‑substituted ketones in a single operation . While unstrained alkyl bromides are inert under these conditions, the strained cyclobutane framework undergoes facile C–C bond cleavage upon generation of an oxygen‑centered radical. This reactivity provides a strategic disconnection for constructing ketone‑containing pharmacophores that are otherwise difficult to access.

Diversity‑Oriented Synthesis: Orthogonal Bifunctional Handle for Parallel Library Generation

The presence of both a primary alkyl bromide and a secondary alcohol on the same small‑ring scaffold enables true chemoselective diversification without protecting group interconversion. For example, the bromide can be displaced with a nucleophile (amine, thiol, azide) in the first step, leaving the alcohol intact for subsequent esterification, sulfonylation, or oxidation. This orthogonal reactivity is not available in monofunctional analogs such as (bromomethyl)cyclobutane, which would require an additional functionalization step to introduce a second handle, thereby increasing the synthetic step count by at least one operation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.